molecular formula C30H38N4O10S2 B12423014 Thioproperazine-d3 (difumarate)

Thioproperazine-d3 (difumarate)

Cat. No.: B12423014
M. Wt: 681.8 g/mol
InChI Key: CEFNDLGCYCWFOI-YOQGDIOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioproperazine-d3 (difumarate) involves the incorporation of deuterium atoms into the thioproperazine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of Thioproperazine-d3 (difumarate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to maintain the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Thioproperazine-d3 (difumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents used to optimize the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Mechanism of Action

Thioproperazine-d3 (difumarate) exerts its effects by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it acts on serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2). These interactions result in a range of effects, including anxiolytic, antidepressive, antiaggressive, and antipsychotic properties .

Comparison with Similar Compounds

Thioproperazine-d3 (difumarate) is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:

These compounds share similar pharmacological properties but differ in their specific applications and stability profiles.

Properties

Molecular Formula

C30H38N4O10S2

Molecular Weight

681.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine-2-sulfonamide

InChI

InChI=1S/C22H30N4O2S2.2C4H4O4/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,6,11-16H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i3D3;;

InChI Key

CEFNDLGCYCWFOI-YOQGDIOCSA-N

Isomeric SMILES

[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)S(=O)(=O)N(C)C)([2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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